Cyano(3-phenoxyphenyl)methyl 3-methylbut-2-enoate
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Overview
Description
Cyano(3-phenoxyphenyl)methyl 3-methylbut-2-enoate is a chemical compound known for its applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its unique structure, which includes a cyano group, a phenoxyphenyl group, and a methylbut-2-enoate moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyano(3-phenoxyphenyl)methyl 3-methylbut-2-enoate typically involves the reaction of 3-phenoxybenzyl chloride with 3-methylbut-2-enoic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cyano(3-phenoxyphenyl)methyl 3-methylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
Cyano(3-phenoxyphenyl)methyl 3-methylbut-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyano(3-phenoxyphenyl)methyl 3-methylbut-2-enoate involves its interaction with specific molecular targets. The cyano group is known to interact with enzymes and proteins, leading to inhibition or activation of various biochemical pathways. The phenoxyphenyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
Cypermethrin: A synthetic pyrethroid used as an insecticide.
Esfenvalerate: Another synthetic pyrethroid with similar insecticidal properties.
Uniqueness
Cyano(3-phenoxyphenyl)methyl 3-methylbut-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Unlike other similar compounds, it has a broader range of applications in both scientific research and industrial processes .
Properties
CAS No. |
110457-95-9 |
---|---|
Molecular Formula |
C19H17NO3 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
[cyano-(3-phenoxyphenyl)methyl] 3-methylbut-2-enoate |
InChI |
InChI=1S/C19H17NO3/c1-14(2)11-19(21)23-18(13-20)15-7-6-10-17(12-15)22-16-8-4-3-5-9-16/h3-12,18H,1-2H3 |
InChI Key |
LQYZNJKINKAUDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)OC(C#N)C1=CC(=CC=C1)OC2=CC=CC=C2)C |
Origin of Product |
United States |
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